
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered attention in the field of pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological molecules and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include proteins involved in cell cycle regulation and signal transduction pathways. By modulating these targets, the compound can influence cell proliferation and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide has unique structural features that contribute to its specific biological activities. Similar compounds include other sulfonamides and brominated organic molecules. The presence of the 1,1-dioxidoisothiazolidin-2-yl group distinguishes it from other sulfonamides, providing unique chemical and biological properties .
Biologische Aktivität
4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interaction mechanisms, pharmacokinetics, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a 4-bromo-substituted aromatic system and a dioxidoisothiazolidine derivative. Its molecular formula is C13H12BrN3O3S.
Pharmacokinetics
Recent studies have explored the pharmacokinetic profile of this compound. The compound exhibits moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its distribution and efficacy in biological systems. The binding constant for the HSA-complex was reported to be approximately 106M−1, indicating significant interaction strength .
Interaction Mechanism
The binding of the compound to HSA involves static fluorescence quenching, suggesting that hydrophobic interactions and hydrogen bonding play vital roles in the stabilization of the complex. Spectroscopic analyses revealed alterations in the secondary structure of HSA upon binding, particularly an increase in α-helix content .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Sulfamethoxazole | 16 | Staphylococcus aureus |
Cytotoxicity Studies
In vitro cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were significantly lower in cancerous cells compared to non-cancerous cells, highlighting its potential as an anticancer agent.
Cell Line | IC50 (µM) | Type |
---|---|---|
HeLa (cervical cancer) | 15 | Cancer |
MCF-7 (breast cancer) | 20 | Cancer |
HEK293 (normal kidney) | >100 | Normal |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide to improve yield and purity?
Methodological Answer:
- Key Variables: Reaction temperature (e.g., 0–5°C for sulfonation steps), solvent choice (polar aprotic solvents like DMF or DCM), and stoichiometric ratios of intermediates (e.g., bromophenol derivatives to sulfonyl chlorides) are critical .
- Purification: Flash chromatography with gradients of ethyl acetate/hexane or DCM/methanol is recommended to isolate the sulfonamide product. Monitor purity via TLC and confirm with LCMS (e.g., m/z ~377–380 [M+H]+) .
- Yield Optimization: Conduct Design of Experiments (DoE) to statistically model interactions between variables (e.g., time vs. temperature). For example, extended reaction times (>16 hours) may improve coupling efficiency in sulfonamide formation .
Q. What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H NMR: Look for characteristic peaks: aromatic protons (δ 7.04–7.95 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ ~10 ppm, broad) .
- LCMS/HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm. Purity ≥95% (AUC) is achievable with optimized gradients .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Compare bond lengths and angles with analogous sulfonamide structures (e.g., C–S bond ~1.76 Å) .
Q. What preliminary biological screening assays are suitable for this sulfonamide?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Sulfonamides often target ATP-binding pockets .
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative bacteria. Compare with controls like ciprofloxacin .
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include a positive control (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonyl group coordinating with Zn²+ in active sites .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- SAR Analysis: Modify substituents (e.g., bromo to chloro) in silico to predict activity trends. Validate with synthetic analogs .
Q. How should researchers address discrepancies in reported synthetic yields for analogous sulfonamides?
Methodological Answer:
- Controlled Replication: Repeat reactions under identical conditions (solvent, catalyst loading) from literature (e.g., 55% yield in vs. 70% in ).
- Byproduct Analysis: Use HRMS to identify side products (e.g., over-sulfonated derivatives). Adjust stoichiometry of sulfonyl chloride to amine (1.2:1 ratio) to minimize byproducts .
- Cross-Lab Validation: Collaborate with independent labs to standardize protocols. Publish detailed ESI (Electronic Supplementary Information) for reproducibility .
Q. What strategies enable the development of structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer:
- Analog Synthesis: Replace bromine with electron-withdrawing groups (e.g., nitro) or modify the isothiazolidine ring (e.g., methyl to ethyl). Monitor changes in logP via HPLC .
- Biological Profiling: Test analogs in dose-response assays (IC50 determination). Correlate substituent electronegativity with enzyme inhibition potency .
- Crystallographic Data: Compare co-crystal structures of analogs with target proteins to identify critical interactions (e.g., π-π stacking vs. hydrogen bonding) .
Q. Data Contradiction & Mechanistic Analysis
Q. How to resolve conflicting reports on the sulfonamide’s stability under acidic conditions?
Methodological Answer:
- Stability Studies: Incubate the compound in pH 1–7 buffers (37°C, 24 hours). Monitor degradation via HPLC. Sulfonamides with electron-donating groups (e.g., methyl) show enhanced acid stability .
- Mechanistic Insight: Use DFT calculations (Gaussian 09) to evaluate protonation energies of the sulfonamide group. Higher stability correlates with lower basicity of the NH group .
Q. Why do some studies report potent anticancer activity while others show no effect?
Methodological Answer:
- Cell Line Variability: Test across panels (e.g., NCI-60) to identify sensitive lines (e.g., leukemia vs. solid tumors). Check expression levels of target proteins (e.g., carbonic anhydrase IX) .
- Metabolic Stability: Assess compound stability in liver microsomes. Rapid metabolism (e.g., CYP450-mediated) may reduce efficacy in certain assays .
- Off-Target Effects: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets that may confound results .
Eigenschaften
IUPAC Name |
4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDWMMBZJGPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.